2-(3-Methylpiperazin-1-YL)aniline
Description
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Structure
3D Structure
Properties
CAS No. |
508234-01-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(3-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C11H17N3/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8,12H2,1H3 |
InChI Key |
DEFBBVSVIMXNCP-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=C2N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-Methylpiperazin-1-YL)aniline chemical properties and structure
An in-depth technical guide on the chemical properties, structure, and applications of 2-(3-Methylpiperazin-1-YL)aniline, designed for researchers, scientists, and drug development professionals.
Abstract
The molecular scaffold of aniline linked to a piperazine moiety represents a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents. This guide provides a detailed technical overview of a specific, less-documented isomer, 2-(3-Methylpiperazin-1-YL)aniline . We will explore its fundamental chemical properties and structure, propose a robust synthetic pathway, and discuss its potential applications as a versatile building block in drug discovery. By contextualizing this specific molecule within the broader class of (methylpiperazinyl)anilines, this document serves as a practical resource for researchers aiming to leverage this scaffold in the design of novel bioactive compounds. The discussion integrates established chemical principles with practical, field-proven insights, emphasizing synthetic strategy, characterization, and safe handling.
The (Methylpiperazinyl)aniline Scaffold in Drug Discovery
The convergence of an aniline ring and a piperazine heterocycle creates a molecular framework with significant utility in pharmacology. The piperazine ring is a common feature in many approved drugs, often incorporated to enhance solubility, improve pharmacokinetic profiles, or act as a rigid linker between different pharmacophoric elements.[1][2] Its basic nitrogen atoms can be protonated at physiological pH, aiding in the formation of water-soluble salts.
The aniline portion is a foundational building block in organic synthesis and is also present in many pharmaceuticals.[3][4] However, the aniline substructure can be susceptible to metabolic oxidation by liver enzymes, which may lead to the formation of toxic metabolites.[3] Therefore, its incorporation into drug candidates requires careful consideration and molecular design to mitigate potential liabilities.[4] The combination of these two moieties in structures like 2-(3-Methylpiperazin-1-YL)aniline offers a synthetically tractable platform for creating diverse chemical libraries, particularly in the development of kinase inhibitors and receptor modulators.[2][5]
Chemical Structure and Properties
2-(3-Methylpiperazin-1-YL)aniline is an organic compound featuring an aniline ring substituted at the ortho-position with a 3-methylpiperazine group. The presence of a chiral center at the 3-position of the piperazine ring means the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Physicochemical and Spectroscopic Data
Quantitative data for the specific 2-(3-Methylpiperazin-1-YL)aniline isomer is not widely published. The table below presents predicted data alongside experimental data for the closely related and more studied isomer, 2-(4-Methylpiperazin-1-yl)aniline , for comparative purposes.
| Property | 2-(3-Methylpiperazin-1-YL)aniline (Predicted) | 2-(4-Methylpiperazin-1-yl)aniline (Experimental/Predicted) |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₁H₁₇N₃[6] |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol [6] |
| Appearance | Solid (Predicted) | White crystal or crystalline powder[6] |
| Melting Point | Not Available | ~101 °C[6] |
| Boiling Point | 321.2±37.0 °C[6] | 321.2±37.0 °C (Predicted)[6] |
| Density | 1.092±0.06 g/cm³[6] | 1.08 g/cm³[6] |
| pKa (most basic) | 7.91±0.40[6] | 7.91±0.40 (Predicted)[6] |
| Flash Point | Not Available | 146 °C[6] |
| Solubility | Soluble in ethanol, chloroform; slightly soluble in water (Predicted) | Soluble in ethanol, chloroform, ether; slightly soluble in water[6] |
Synthesis and Reactivity
A robust and common strategy for synthesizing substituted 2-(piperazin-1-yl)anilines involves a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is well-documented for related structures and provides a reliable pathway.[7]
Proposed Synthetic Workflow
The synthesis begins with the N-arylation of 2-methylpiperazine with an ortho-substituted nitrobenzene, typically 1-fluoro-2-nitrobenzene, due to the high activation of the fluorine atom for SₙAr. The resulting nitro-aromatic intermediate is then subjected to a reduction step to yield the target aniline.
Caption: Proposed two-step synthesis of 2-(3-Methylpiperazin-1-YL)aniline.
Experimental Protocol (Exemplary)
This protocol is a self-validating system based on established methodologies for similar compounds.[7] Researchers should perform initial trials on a small scale to optimize conditions.
Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine (Intermediate)
-
To a stirred solution of 2-methylpiperazine (1.1 equivalents) in dimethylformamide (DMF, 5-10 mL per gram of nitrobenzene), add potassium carbonate (K₂CO₃, 1.2 equivalents) as a base.
-
Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16-24 hours. The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction, and the mild heat ensures a reasonable reaction rate without significant side product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product or prepare for extraction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(3-Methylpiperazin-1-YL)aniline (Final Product)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-(3-Methylpiperazin-1-YL)aniline.
Spectroscopic Characterization Insights
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons of the 1,2-disubstituted benzene ring (typically complex multiplets between 6.7-7.2 ppm). The piperazine ring protons will appear as a series of multiplets, likely between 2.5-4.0 ppm. The methyl group on the piperazine ring should appear as a doublet near 1.1-1.3 ppm. The aniline -NH₂ protons will present as a broad singlet, the chemical shift of which is solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals (for one enantiomer). Six signals will be in the aromatic region (~115-150 ppm), and five signals will correspond to the aliphatic carbons of the methyl and piperazine groups.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z 192.15, confirming the molecular weight.
Applications in Medicinal Chemistry
The 2-(3-Methylpiperazin-1-YL)aniline scaffold is a valuable starting point for the synthesis of more complex molecules, particularly kinase inhibitors for oncology. Its structure provides key interaction points for drug-target binding.
Caption: Role of the scaffold as a versatile building block in drug design.
-
Aniline as a Handle: The primary amine of the aniline group is a versatile functional handle. It can readily undergo reactions like amide bond formation, reductive amination, or serve as a nucleophile in further SₙAr or Buchwald-Hartwig couplings to build out the molecule.[1]
-
Piperazine as a Linker and Solubilizing Group: The unsubstituted nitrogen of the piperazine ring (N4) provides a basic center that can be used for salt formation to improve the aqueous solubility of the final compound. It can also be functionalized via N-alkylation or acylation to introduce new pharmacophoric elements or modulate the molecule's overall physicochemical properties.[2]
Safety and Handling
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][11] May cause skin irritation/burns and serious eye damage.[8][11] Aniline-containing compounds are often suspected of causing genetic defects or cancer and may cause organ damage through prolonged exposure.[9]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be light-sensitive and should be protected from moisture.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] For skin contact, wash immediately with plenty of soap and water.[12] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]
References
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A Technical Guide to the Synthesis of 2-(3-Methylpiperazin-1-YL)aniline: A Key Pharmaceutical Intermediate
Abstract: This guide provides a comprehensive, in-depth overview of a robust and efficient synthetic route to 2-(3-Methylpiperazin-1-YL)aniline, a crucial building block in the development of various pharmaceutical agents. The synthesis is strategically designed as a two-step process commencing from 2-chloronitrobenzene and 2-methylpiperazine. The core of this guide focuses on the mechanistic principles, detailed experimental protocols, and critical process considerations for both the initial Nucleophilic Aromatic Substitution (SNAr) and the subsequent catalytic hydrogenation. By grounding the methodology in established chemical principles and providing self-validating protocols, this document serves as an essential resource for researchers and professionals in drug development and process chemistry.
Introduction and Strategic Overview
Significance in Medicinal Chemistry
N-arylpiperazines are a foundational scaffold in modern medicinal chemistry, forming the core structure of numerous drugs, particularly those targeting the central nervous system.[1][2] The specific molecule, 2-(3-Methylpiperazin-1-YL)aniline, is a valuable intermediate, leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including certain antipsychotics and anti-cancer agents.[3][4] Its structure, featuring a primary aromatic amine and a substituted piperazine, allows for diverse downstream chemical modifications, making an efficient and scalable synthesis highly desirable.
Retrosynthetic Analysis and Strategy Selection
The target molecule is synthesized via a logical and field-proven two-step sequence. The primary strategic decision involves the choice of starting material. While the topic specifies p-nitrochlorobenzene, a more chemically sound and efficient synthesis begins with 2-chloronitrobenzene (o-chloronitrobenzene).
Rationale for Starting Material Selection: The synthesis of a 1,2-disubstituted (ortho) product from a 1,4-disubstituted (para) starting material is inherently complex and inefficient. In contrast, starting with 2-chloronitrobenzene directly establishes the required ortho relationship between the nitrogen and the eventual piperazine substituent. The electron-withdrawing nitro group (-NO₂) strongly activates the aryl halide towards Nucleophilic Aromatic Substitution (SNAr) at the ortho and para positions, making the chlorine an excellent leaving group.[5][6] This leads to a high-yielding, predictable, and scalable first step.
The chosen two-step strategy is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloronitrobenzene with 2-methylpiperazine to form the intermediate, 1-(2-Nitrophenyl)-3-methylpiperazine.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding primary amine, yielding the final product, 2-(3-Methylpiperazin-1-YL)aniline.
Overall Synthetic Workflow
The complete synthetic pathway is visualized below. This process is designed for efficiency, minimizing complex purification steps and maximizing yield.
Figure 1: High-level overview of the two-step synthesis.
Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine
Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)
This reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on electron-poor aryl halides.[7]
-
Addition of Nucleophile: The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine. This attack is favored because the potent electron-withdrawing nitro group delocalizes the electron density of the aromatic ring, making it electrophilic.[6] This step temporarily breaks the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.
The presence of the nitro group ortho to the leaving group is critical for stabilizing the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9]
Figure 2: The SNAr addition-elimination mechanism.
Detailed Experimental Protocol: SNAr Reaction
This protocol is adapted from established procedures for N-arylation of piperazines.[10][11]
Reagents & Equipment:
-
2-Chloronitrobenzene (1.0 eq)
-
2-Methylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.1 eq) and anhydrous K₂CO₃ (1.5 eq) to DMF (approx. 5-10 mL per gram of 2-chloronitrobenzene).
-
Stir the suspension and add 2-chloronitrobenzene (1.0 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-(2-Nitrophenyl)-3-methylpiperazine, is typically an orange or yellow oil/solid of sufficient purity for the next step. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of 2-(3-Methylpiperazin-1-YL)aniline
Comparison of Reduction Methodologies
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[12] Several methods are available, but catalytic hydrogenation is often preferred for its efficiency, clean conversion, and atom economy.[13]
| Method | Reducing Agent(s) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | High yield, clean reaction (water is the only byproduct), catalyst is recyclable, mild conditions.[14] | Requires specialized hydrogenation equipment (e.g., Parr shaker), catalyst can be pyrophoric, potential for over-reduction of other functional groups. |
| Transfer Hydrogenation | Ammonium formate, Formic acid, or NaH₂PO₂ with Pd/C | Avoids the use of high-pressure hydrogen gas, generally safe and rapid.[15][16][17] | May require stoichiometric amounts of the hydrogen donor, potentially more complex work-up. |
| Chemical Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive reagents, tolerant of some functional groups. | Generates significant metallic waste, requires strongly acidic conditions, work-up can be cumbersome. |
Selected Method: Catalytic hydrogenation using H₂ and Pd/C is the chosen method for this guide due to its high efficiency and the purity of the resulting product, which often requires minimal purification.[18]
Detailed Experimental Protocol: Catalytic Hydrogenation
Reagents & Equipment:
-
1-(2-Nitrophenyl)-3-methylpiperazine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon.
-
Celite™ for filtration.
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Seal the vessel and purge the system several times by evacuating and backfilling with nitrogen, followed by evacuating and backfilling with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH). Safety Note: The catalyst on the filter pad should not be allowed to dry in the air; it should be quenched with water.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude 2-(3-Methylpiperazin-1-YL)aniline is often a solid or oil with high purity. It can be further purified by recrystallization or column chromatography if needed.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR | Peaks corresponding to aromatic protons (approx. 6.7-7.1 ppm), piperazine protons (approx. 2.5-3.2 ppm), amine protons (-NH₂), and the methyl group doublet. |
| Identity | ¹³C NMR | Signals for aromatic carbons, piperazine carbons, and the methyl carbon. |
| Molecular Weight | Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₇N₃, MW ≈ 191.27 g/mol ). |
| Purity | HPLC | A single major peak with >98% purity under appropriate chromatographic conditions. |
| Physical Appearance | Visual Inspection | Typically an off-white to light brown solid or oil. |
Conclusion
This guide outlines a reliable and scientifically sound two-step synthesis for 2-(3-Methylpiperazin-1-YL)aniline starting from 2-chloronitrobenzene. The chosen pathway, involving an SNAr reaction followed by catalytic hydrogenation, is robust, high-yielding, and amenable to scale-up. The detailed protocols and mechanistic explanations provided herein offer researchers and drug development professionals a practical framework for producing this key pharmaceutical intermediate with high purity and efficiency.
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. ncrdsip.com [ncrdsip.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 11. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
2-(3-Methylpiperazin-1-YL)aniline CAS number and identifiers
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: Synthesis, Physiochemical Properties, and Pharmacophore Utility of the Ortho-Piperazinyl Aniline Scaffold.
Executive Summary & Chemical Identity[1]
2-(3-Methylpiperazin-1-yl)aniline is a privileged bicyclic scaffold in medicinal chemistry. It serves as a critical building block for "hinge-binding" kinase inhibitors and G-Protein Coupled Receptor (GPCR) antagonists (e.g., dopaminergic and serotonergic modulators).
Unlike its para-substituted counterparts, the ortho-substitution pattern in this molecule induces a specific steric clash—known as the "Ortho Effect"—which forces the piperazine and aniline rings into a non-planar, twisted conformation. This conformational restriction is highly valued for reducing entropic penalties during protein-ligand binding.
Chemical Identifiers[1][2][3][4][5][6]
| Identifier Type | Detail |
| IUPAC Name | 2-(3-Methylpiperazin-1-yl)aniline |
| Synonyms | 1-(2-Aminophenyl)-3-methylpiperazine; o-(3-Methylpiperazino)aniline |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.28 g/mol |
| Chirality | Contains one chiral center at the piperazine C3 position. (Available as racemate, R, or S enantiomers). |
| CAS Number | Note: Specific CAS depends on stereochemistry.Racemate: Not widely indexed as commodity (often synthesized in situ). Analog (4-Methyl): 16154-71-5 (Reference standard). |
Physiochemical Profile (Predicted)
| Property | Value | Mechanistic Implication |
| LogP (Octanol/Water) | ~1.1 - 1.4 | Moderate lipophilicity; suitable for CNS penetration (blood-brain barrier). |
| pKa (Piperazine N4) | ~9.8 | Highly basic; exists as a cation at physiological pH, improving solubility. |
| pKa (Aniline NH₂) | ~3.5 - 4.0 | Weakly basic; acts as a hydrogen bond donor in the kinase hinge region. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Synthetic Route & Process Optimization
The synthesis of 2-(3-methylpiperazin-1-yl)aniline requires careful control of regioselectivity . The reaction of 2-methylpiperazine with an electrophile can occur at either the N1 (unhindered) or N4 (hindered, adjacent to methyl) nitrogen.
Regioselective Synthesis Protocol
The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-reduction.
Step 1: SNAr Coupling
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 2-Methylpiperazine (1.5 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).
-
Conditions: 80°C, 4-6 hours.
-
Mechanism: The less sterically hindered N1 of the piperazine attacks the fluorobenzene. The N4 position is deactivated by the steric bulk of the adjacent methyl group, ensuring >90% regioselectivity for the 3-methyl product (relative to the aniline attachment).
Step 2: Nitro Reduction
-
Reagents: H₂ (balloon or 3 atm), 10% Pd/C (catalytic).
-
Solvent: Methanol or Ethanol.
-
Conditions: RT, 2-12 hours.
-
Alternative: Iron powder (Fe) in NH₄Cl/EtOH (Bechamp reduction) if halogen substituents are present on the ring (to avoid dehalogenation).
Visualization of Synthetic Pathway
Figure 1: Two-step synthetic pathway highlighting the regioselective SNAr coupling and subsequent reduction.
Detailed Experimental Protocol
Caution: Nitro-aromatics are potentially explosive; Piperazines are sensitizers. Work in a fume hood.
Step 1: Preparation of 1-(2-Nitrophenyl)-3-methylpiperazine
-
Charge a 250 mL round-bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and DMF (100 mL).
-
Add powdered K₂CO₃ (27.6 g, 200 mmol) and 2-methylpiperazine (15.0 g, 150 mmol).
-
Note: Excess amine acts as a base and drives the reaction to completion.
-
-
Heat to 80°C with vigorous stirring for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). The product may precipitate as an orange oil or solid.
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.
-
Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
Step 2: Hydrogenation to 2-(3-Methylpiperazin-1-yl)aniline
-
Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt% loading) under an Argon atmosphere.
-
Purge with Hydrogen gas (balloon pressure is sufficient). Stir at RT for 4 hours.
-
Checkpoint: The solution will shift from orange/yellow to colorless/pale brown as the nitro group reduces.
-
-
Filter through a Celite pad to remove the catalyst. Warning: Spent Pd/C is pyrophoric. Keep wet.
-
Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.
Medicinal Chemistry Applications & Pharmacophore Mapping
The 2-(3-methylpiperazin-1-yl)aniline scaffold is not merely a linker; it is a functional pharmacophore.
The "Ortho Effect" & Conformation
In kinase inhibitors, planar molecules often bind non-specifically (intercalating DNA or binding multiple ATP pockets). The ortho-piperazine substituent forces the aniline ring to twist ~60-90° relative to the piperazine ring.
-
Result: This creates a 3D shape that fits into specific hydrophobic pockets (e.g., the "Gatekeeper" region in kinases like BCR-ABL or EGFR).
Binding Mode Logic
-
Aniline NH₂: Acts as a bidentate H-bond donor/acceptor to the kinase hinge region.
-
Piperazine N4: A basic center (pKa ~9.8) that can form salt bridges with conserved residues (e.g., Aspartate or Glutamate) in the solvent-exposed region.
-
3-Methyl Group: Provides chirality and fills small hydrophobic sub-pockets, improving selectivity over the non-methylated analog.
Pharmacophore Diagram
Figure 2: Pharmacophore map illustrating the functional roles of the scaffold's substructures.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
-
¹H NMR (DMSO-d₆):
-
Aniline NH₂: Broad singlet at δ ~4.5–5.0 ppm (2H).
-
Aromatic Protons: Four distinct signals in the δ 6.5–7.2 ppm range (characteristic of 1,2-disubstitution).
-
Piperazine Protons: Multiplets at δ 2.8–3.2 ppm.
-
Methyl Group: Doublet at δ ~1.0–1.1 ppm (due to coupling with the chiral methine).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 192.15 m/z.
-
References
-
Regioselectivity in SNAr Reactions
- Mechanism of nucleophilic substitution in ortho-fluoronitrobenzenes.
-
Source:
-
Piperazine Scaffolds in Drug Discovery
- Review of piperazine-based bioactive agents and their kinase selectivity profiles.
-
Source:
-
Analogous Synthesis (Vortioxetine Intermediates)
- Patent describing similar SNAr couplings of piperazines with ortho-halonitrobenzenes.
-
Source:
-
Physical Properties of Fluoronitrobenzenes
- Precursor d
-
Source:
A Technical Guide to the Solubility and Stability of 2-(3-Methylpiperazin-1-YL)aniline for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(3-Methylpiperazin-1-YL)aniline, a molecule of interest for researchers in drug discovery and development. Given the absence of extensive public data for this specific compound, this document emphasizes foundational principles and robust experimental protocols. It is designed to empower scientists to generate reliable data, enabling informed decisions in formulation, process chemistry, and analytical method development. The guide details theoretical considerations based on the molecule's constituent functional groups—aniline and methylpiperazine—and provides step-by-step methodologies for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations.
Introduction: A Structural and Physicochemical Overview
2-(3-Methylpiperazin-1-YL)aniline is a bifunctional molecule incorporating a primary aromatic amine (aniline) and a tertiary/secondary cyclic diamine (3-methylpiperazine). This unique combination dictates its physicochemical properties, presenting both opportunities and challenges in a pharmaceutical context.
-
The Aniline Moiety: The aniline group is a weak base (pKa of aniline ~4.6) and possesses an electron-rich aromatic ring, making it susceptible to electrophilic substitution and oxidation.[1][2] Its presence contributes to the molecule's UV absorbance, which is a critical feature for analytical quantification. However, this group is also a primary site of potential instability, particularly oxidative degradation, which can lead to the formation of colored impurities.[1][3]
-
The 3-Methylpiperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a di-basic structure. The pKa values for piperazine are approximately 9.7 (pKa1) and 5.3 (pKa2).[4] The methyl substituent at the 3-position is expected to have a minor impact on these values. This basicity means the molecule's aqueous solubility will be highly dependent on pH.[5] At physiological pH (~7.4), the piperazine ring will be significantly protonated, enhancing aqueous solubility.
The interplay of the hydrophobic benzene ring and the polar, ionizable amine groups suggests that 2-(3-Methylpiperazin-1-YL)aniline will exhibit moderate solubility in water that can be significantly increased in acidic conditions, and good solubility in polar organic solvents.[5][6]
Solubility Determination: From High-Throughput Screening to Definitive Measurement
Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[7][8] We will describe two complementary approaches: a rapid kinetic assay for early-stage assessment and the gold-standard thermodynamic (shake-flask) method for definitive characterization.
Theoretical Solvent Selection
The principle of "like dissolves like" provides a rational basis for solvent selection.[9]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | (e.g., Ethanol, Methanol) Can hydrogen bond with both the aniline and piperazine nitrogens. |
| Polar Aprotic | High | (e.g., DMSO, Acetonitrile, Acetone) Good dipole-dipole interactions. DMSO is an excellent initial solvent for stock solutions.[10] |
| Non-Polar | Low | (e.g., Hexane, Toluene) The polar functional groups limit solubility in hydrophobic environments. |
| Aqueous (pH-dependent) | Variable | Low at neutral/basic pH due to the aniline. Solubility increases significantly at acidic pH as the piperazine and aniline moieties become protonated.[5] |
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is ideal for early discovery to quickly rank compounds.[11][12] It measures the solubility of a compound precipitating out of an aqueous buffer after being introduced from a DMSO stock solution.[8] Nephelometry (light scattering) is a common and rapid readout.[7]
Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3-Methylpiperazin-1-YL)aniline in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to occur.[11]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[11]
-
Data Analysis: Compare the turbidity of the test wells to a set of standards to determine the concentration at which precipitation occurred. This is the kinetic solubility value.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method measures the true equilibrium solubility and is considered the gold standard, essential for late-stage development and formulation.[13][14] It involves equilibrating an excess of the solid compound in a solvent over an extended period.[15]
Protocol: Shake-Flask Solubility with HPLC-UV Quantification
-
Preparation: Add an excess amount of solid 2-(3-Methylpiperazin-1-YL)aniline to a sealed vial containing a known volume of the test solvent (e.g., water, pH-adjusted buffers, ethanol). "Excess" means undissolved solid is clearly visible.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][13]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Dilute the filtered supernatant into the linear range of the calibration curve.
-
Analyze the diluted sample and standards using a validated HPLC-UV method.[16][17] The aniline moiety provides a strong chromophore for UV detection.
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents the thermodynamic solubility.
Chemical Stability Assessment: A Forced Degradation Approach
Understanding a compound's stability profile is a regulatory requirement and crucial for defining storage conditions, shelf-life, and compatible excipients.[18][19] Forced degradation (stress testing) intentionally degrades the compound under harsh conditions to identify likely degradation products and pathways.[20]
Predicted Instabilities
-
Oxidation: The electron-rich aniline ring is the most probable site for oxidation, potentially forming nitroso, nitro, or polymeric species, often leading to discoloration (e.g., yellowing or browning).[1][21]
-
Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions combined with heat could potentially promote ring-opening or other unforeseen reactions.
-
Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV or visible light, often through oxidative pathways.[20][22]
Experimental Protocol: Forced Degradation Study
This protocol follows the principles outlined in ICH guideline Q1A(R2).[18][19] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[19]
Protocol: Multi-Condition Stress Testing
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH.
-
Oxidative Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress (Solution): Keep one vial of the stock solution.
-
Thermal Stress (Solid): Place a sample of the solid compound in a vial.
-
-
Incubation:
-
Place the Acid, Base, and Thermal (Solution) vials in an oven at 60°C.
-
Keep the Oxidative Stress vial at room temperature.
-
Place the Thermal (Solid) vial in an oven at 80°C.[23]
-
Monitor all samples periodically (e.g., at 2, 6, 24, and 48 hours). If significant degradation (>20%) is observed, the experiment should be repeated under milder conditions.
-
-
Photostability (ICH Q1B): [20]
-
Expose separate samples of the solid compound and the stock solution to a controlled light source providing an overall illumination of ≥1.2 million lux-hours and an integrated near-UV energy of ≥200 watt-hours/m².[23]
-
Keep parallel control samples protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize them before analysis.
-
Analyze all stressed samples, time-zero controls, and light-protected controls using a stability-indicating HPLC method (typically HPLC-UV coupled with Mass Spectrometry, LC-MS). This method must be able to separate the parent compound from all generated degradation products.
-
-
Data Reporting: Report the % degradation of the parent compound under each condition and characterize the major degradants by their mass and retention time.
Conclusion and Forward Look
This guide provides the theoretical foundation and practical, step-by-step protocols for a comprehensive evaluation of the solubility and stability of 2-(3-Methylpiperazin-1-YL)aniline. By systematically applying these methods, researchers can generate the high-quality, reliable data necessary to mitigate risks and accelerate the drug development process. The kinetic solubility assay serves as an efficient screening tool, while the shake-flask method provides definitive data for formulation. The forced degradation study is paramount for developing robust analytical methods and ensuring the long-term quality and safety of any potential drug product derived from this molecule.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Benchchem. Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
- World Health Organization (WHO). Annex 4.
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- PubMed. In vitro solubility assays in drug discovery.
- ChemicalBook. The Solubility of Aniline.
- Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Creative Bioarray. Aqueous Solubility Assays.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Solubility of Things. Aniline.
- PubMed. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment.
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Quora. Which is more basic: ortho substituted aniline or aniline? - Chemistry point.
-
Wikipedia. Aniline. Available from: [Link]
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. Available from: [Link]
- MedCrave online. Forced Degradation Studies.
- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
- Benchchem. Stability of aniline phosphate under different reaction conditions.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
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The Piperazine-Aniline Linkage: Synthetic Methodologies and Medicinal Chemistry Applications
Executive Summary
The coupling of piperazine moieties with aniline derivatives represents a "privileged structure" in modern medicinal chemistry. This specific linkage—often bridging a hydrophobic aromatic core with a solubilizing basic center—is a defining feature of numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and GPCR ligands.
This guide provides a technical deep-dive into the piperazine-aniline scaffold . We move beyond basic definitions to explore the causal relationship between this structural motif and physicochemical success (solubility, permeability). Furthermore, we detail the evolution of synthetic protocols from classical Nucleophilic Aromatic Substitution (
Structural Significance: The Physicochemical "Sweet Spot"
In drug design, the piperazine ring is rarely just a linker; it is a functional tool used to modulate the LogD and pKa of a molecule.
Solubility and Lysosomotropic Effects
Anilines are often lipophilic and planar, leading to poor aqueous solubility and high crystal lattice energy. Attaching a piperazine ring introduces:
-
Conformational Break: The chair conformation of piperazine disrupts the planarity of the aniline system, reducing
- stacking and improving solubility. -
Tunable Basicity: The
nitrogen (attached to the aniline) usually has its lone pair delocalized into the aromatic system, rendering it non-basic. The distal nitrogen remains basic ( ), allowing for salt formation (e.g., mesylates, hydrochlorides) and lysosomal trapping, which can increase the volume of distribution ( ).
Quantitative Impact Table
The following table illustrates the impact of introducing a piperazine moiety to a standard lipophilic aniline core (e.g., a biphenyl system).
| Property | Lipophilic Aniline Core | Piperazine-Aniline Analog | Impact Rationale |
| LogP | > 4.5 (High) | 2.5 – 3.5 (Moderate) | Introduction of polar heteroatoms reduces lipophilicity to optimal range. |
| Solubility (pH 7.4) | < 1 | > 50 | Ionization of distal nitrogen at physiological pH. |
| Metabolic Stability | Low (Oxidation prone) | Variable | Piperazine can be a site for N-oxidation or N-dealkylation (metabolic soft spot). |
| hERG Liability | Low | Moderate to High | Basic centers can interact with the hERG channel; requires mitigation (e.g., steric hindrance). |
Synthetic Evolution: From to Palladium Catalysis
The synthesis of piperazine anilines has evolved to accommodate increasingly complex and electron-rich substrates.
The Classical Approach: Nucleophilic Aromatic Substitution ( )
Historically, this bond was formed by reacting piperazine with a halogenated nitrobenzene, followed by reduction of the nitro group to an aniline.
-
Limitation: Strictly requires electron-withdrawing groups (EWGs) ortho/para to the leaving group to lower the energy of the Meisenheimer complex.
-
Utility: Still useful for simple, cost-effective scale-up of electron-deficient precursors.
The Modern Standard: Buchwald-Hartwig Amination
For electron-neutral or electron-rich aryl halides (common in drug scaffolds), Pd-catalyzed cross-coupling is the gold standard. The reaction mechanism involves a catalytic cycle that tolerates a wide range of functional groups.
Mechanism Visualization (DOT)
The following diagram illustrates the catalytic cycle specific to coupling a secondary amine (piperazine) with an aryl halide.
Caption: The catalytic cycle of Buchwald-Hartwig amination. The rate-determining step is often the oxidative addition for aryl chlorides or reductive elimination for bulky amines.
Case Study: Imatinib (Gleevec)[1][2]
Imatinib serves as the archetype for piperazine-aniline utility.
-
Target: BCR-ABL Tyrosine Kinase.[1]
-
Structural Role: The N-methylpiperazine moiety was explicitly added to the phenylamino-pyrimidine core to improve aqueous solubility.
-
Binding Mode: Crystallographic data reveals the piperazine ring protrudes into the solvent front, interacting minimally with the protein backbone but critically influencing the drug's pharmacokinetic profile.
Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Piperazine
Use this protocol for coupling piperazine with unactivated aryl bromides or chlorides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Piperazine (1.2 – 1.5 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: BINAP or xantphos (2-4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Catalyst Pre-complexation: Add
, Ligand, and anhydrous Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution often changes color). -
Substrate Addition: Add the Aryl Bromide, Piperazine, and
in one portion. -
Reaction: Heat the mixture to 80–100°C. Monitor via LC-MS.
-
Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).
-
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Rapid Solubility Screening (LogS)
Use this to validate the effect of the piperazine addition.
-
Preparation: Prepare a 10 mM DMSO stock solution of the piperazine-aniline analog.
-
Precipitation: Aliquot 10
L of stock into 990 L of PBS (pH 7.4) in a 96-well plate. -
Incubation: Shake for 4 hours at 25°C.
-
Filtration: Filter using a 0.45
m membrane plate to remove undissolved solid. -
Analysis: Analyze filtrate via UV-Vis or HPLC against a standard curve.
-
Calculation:
Future Outlook: Covalent & Degrader Technologies
The piperazine-aniline scaffold is evolving into a handle for next-generation modalities.
-
PROTAC Linkers: The secondary nitrogen of the piperazine is an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon binders).
-
Covalent Warheads: Acrylamide groups are being attached to the aniline or piperazine nitrogens to target non-catalytic cysteines (e.g., in KRAS G12C inhibitors).
Strategic Design Logic (DOT)
Caption: Divergent modification strategies for the piperazine-aniline scaffold in modern drug discovery.
References
-
Buchwald-Hartwig Amin
- Source: Wikipedia / Primary Liter
- Significance: foundational understanding of the Pd-catalyzed C-N bond form
-
Structure-Activity Relationship of Im
- Source: NIH / PubMed Central
- Significance: Details the specific role of the piperazine ring in the solubility and binding of Im
-
Medicinal Chemistry of Piperazines (Review)
- Source: Scilit / ChemMedChem
- Significance: Comprehensive review on physicochemical properties (LogP, pKa) of piperazine scaffolds.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds
- Source: NIH / PubMed Central
- Significance: Provides specific protocols for microwave and aerobic synthesis conditions.
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-(3-Methylpiperazin-1-yl)aniline in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
This guide details the protocol for integrating 2-(3-methylpiperazin-1-yl)aniline (CAS: 155836-52-5) into solid-phase organic synthesis (SPOS) workflows. This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for tricyclic antipsychotics (e.g., Olanzapine, Clozapine analogs) and multi-targeted kinase inhibitors.
The core challenge in using this building block is managing the chemo-selectivity between its two nucleophilic centers: the secondary aliphatic amine (piperazine N4) and the primary aromatic amine (aniline
Strategic Analysis: Chemo-Selectivity & Resin Choice
Before initiating synthesis, researchers must understand the reactivity hierarchy of the substrate.
| Feature | Moiety | Reactivity Profile | SPOS Implication |
| Site A | Piperazine | High Nucleophilicity. Secondary aliphatic amine ( | Preferred Anchoring Site. Reacts rapidly with trityl cations via |
| Site B | Aniline | Low Nucleophilicity. Primary aromatic amine ( | Diversification Site. Remains free after mild resin loading; available for scaffold decoration. |
The "Steric-Electronic" Interaction
While the piperazine nitrogen is electronically superior for nucleophilic attack, the 3-methyl group introduces steric hindrance adjacent to the N4 center. Standard loading protocols must be modified with extended reaction times and controlled temperature to ensure quantitative loading without forcing the less reactive (but sterically unhindered) aniline to compete.
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Mechanism: Formation of a stabilized trityl carbocation allows the secondary amine to load effectively.
-
Benefit: The bulky trityl group protects the N4 position, preventing over-alkylation, and the cleavage conditions (mild acid) are compatible with a wide range of sensitive functional groups.
Experimental Protocols
Protocol A: Selective Resin Loading
Objective: Anchor the substrate via the piperazine N4 position while preserving the aniline for chemistry.
Reagents:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading).
-
2-(3-Methylpiperazin-1-yl)aniline (1.5 equivalents relative to resin).
-
Dichloromethane (DCM), anhydrous.
-
N,N-Diisopropylethylamine (DIPEA).[2]
-
Methanol (HPLC grade).
Step-by-Step Methodology:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor). Add 10 mL of dry DCM and shake gently for 20 minutes. Drain the solvent.
-
Pre-Activation: In a separate vial, dissolve 2-(3-methylpiperazin-1-yl)aniline (1.5 eq) in 8 mL of dry DCM. Add DIPEA (4.0 eq).[2][3]
-
Note: The excess base is crucial to neutralize HCl generated during the substitution.
-
-
Coupling: Add the amine/base solution to the swollen resin.[1][4] Agitate at room temperature for 2 hours .
-
Optimization: Unlike unhindered piperazines which load in 30 mins, the 3-methyl analog requires 2 hours due to steric drag. Do not heat, as this promotes competing aniline loading.
-
-
Capping: Drain the resin.[2][4] Add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and shake for 30 minutes.
-
Washing: Drain and wash the resin extensively:
-
Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test on a few resin beads.
-
Expected Result: Deep Blue .
-
Interpretation: The piperazine is bound (secondary amine capped), but the aniline is free and reacts with ninhydrin. This confirms the correct orientation.
-
Protocol B: Scaffold Diversification (Urea Library Synthesis)
Objective: React the free aniline with isocyanates to generate a library of urea derivatives (common kinase inhibitor motif).
Reagents:
Step-by-Step Methodology:
-
Preparation: Swell the loaded resin (100 mg per well) in DCM for 15 minutes.
-
Reaction: Add a solution of the desired Isocyanate (3.0 eq) in DCM (2 mL) to the resin.
-
Incubation: Shake at room temperature for 4 hours.
-
Monitoring: The reaction kinetics of anilines with isocyanates are generally fast, but the ortho-piperazinyl group can create a "pocket" that slows diffusion.
-
-
QC Check (Kaiser Test): Wash a small aliquot of resin and perform the Kaiser test.
-
Expected Result: Colorless/Yellow .
-
Interpretation: The primary aniline has been converted to a urea, which does not react with ninhydrin. If blue, repeat Step 2.
-
-
Washing: Wash resin 3x DMF, 3x DCM.
Protocol C: Cleavage and Isolation
Objective: Release the final compound from the solid support.
Reagents:
-
Hexafluoroisopropanol (HFIP) or dilute Trifluoroacetic acid (TFA).
Methodology:
-
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (or 20% HFIP in DCM for hyper-acid-sensitive products).
-
Incubation: Treat the resin with the cleavage cocktail (2 mL) for 5 x 2 minutes (flow-through method) or batch shake for 20 minutes.
-
Note: 2-CTC cleavage is very fast. Prolonged exposure to high TFA concentrations can degrade the resin or cause side reactions.
-
-
Collection: Filter the filtrate into a collection vial.
-
Work-up: Immediately neutralize with pyridine or evaporate the DCM/TFA mixture under a nitrogen stream to prevent acid-catalyzed decomposition.
-
Analysis: Re-dissolve in MeOH/Water (1:1) and analyze via LC-MS.[7][8]
Visualizing the Workflow
The following diagram illustrates the chemo-selective logic and experimental flow.
Caption: Workflow depicting the selective anchoring of the piperazine moiety to 2-CTC resin, followed by aniline diversification and acidolytic cleavage.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Low Loading Yield | Steric hindrance from 3-methyl group. | Increase coupling time to 4 hours; ensure anhydrous THF/DCM mix is used to improve swelling. |
| Kaiser Test Negative after Loading | Aniline accidentally loaded or steric shielding. | Unlikely with 2-CTC. Check if the aniline nitrogen is interacting with the resin. Ensure MeOH capping was performed after loading, not before. |
| Product Impurity (Double Addition) | Bis-alkylation of piperazine. | Impossible on 2-CTC due to trityl steric bulk. If observed, check purity of starting material (ensure no des-methyl impurities). |
| Resin turns Black/Red | Acid sensitivity during cleavage. | The indole/aniline systems can be oxidation-prone. Use 1% TFA or HFIP and include a scavenger (e.g., Triethylsilane) if oxidation is suspected. |
References
-
Design and Synthesis of 2-Chlorotrityl Resin : Barlos, K., et al. "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 1989.
-
Reactivity of Amines in SPOS : "Solid-Phase Organic Synthesis: A Practical Guide." Sigma-Aldrich / Merck Technical Library.
-
Synthesis of Benzimidazoles from o-Diamines on Resin : Akamatsu, H., et al. "New Efficient Route for Solid-Phase Synthesis of Benzimidazole Derivatives."[9] Journal of Combinatorial Chemistry, 2002.[9]
-
Olanzapine Precursor Chemistry : "Mechanochemistry's Role in the Synthesis of Solid Form of Olanzapine Drug." Review, IRAPA, 2025.
-
General Resin Loading Protocols : "Peptide Resin Loading Protocols." Peptide Web / Merck Millipore.
Sources
- 1. peptide.com [peptide.com]
- 2. peptideweb.com [peptideweb.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. US7297789B2 - Process of preparation of olanzapine form I - Google Patents [patents.google.com]
- 7. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of the 2-(Piperazin-1-yl)aniline Scaffold in the Synthesis of Targeted Anti-Cancer Agents
Foreword: The Piperazinyl-Aniline Moiety as a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of effective therapeutics. The 2-(piperazin-1-yl)aniline scaffold is one such "privileged structure," particularly in the realm of oncology. Its prevalence in a multitude of clinically successful anti-cancer agents is not coincidental. The aniline component provides a versatile handle for a variety of coupling reactions, allowing for the construction of complex molecules, while the piperazine ring, often N-substituted, plays a crucial role in modulating physicochemical properties such as aqueous solubility and oral bioavailability. Furthermore, the basic nitrogen of the piperazine ring can engage in critical hydrogen bonding interactions within the active sites of target proteins, particularly kinases.
This guide provides an in-depth exploration of the synthetic utility of the 2-(3-methylpiperazin-1-yl)aniline and related scaffolds. We will delve into the synthesis of Imatinib, a paradigm of targeted cancer therapy, as our primary exemplar. Beyond this, we will explore the broader applications of this structural motif in the creation of other kinase inhibitors, underscoring its versatility and enduring importance in the drug discovery pipeline.
Part 1: Exemplary Synthesis of a Tyrosine Kinase Inhibitor: Imatinib
Imatinib (marketed as Gleevec®) is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). Its synthesis is a multi-step process that beautifully illustrates the strategic incorporation of the piperazinyl-aniline moiety.[1] While numerous synthetic routes exist, we will focus on a convergent approach that is both efficient and amenable to industrial scale-up.[2][3]
Rationale for the Synthetic Strategy
The synthesis of Imatinib is typically approached via a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility for the synthesis of analogues for structure-activity relationship (SAR) studies. Our chosen route involves the synthesis of a core pyrimidine-aniline fragment, which is then coupled with a side chain containing the N-methylpiperazine group.
Overall Synthetic Workflow
The following diagram outlines the key steps in a common synthetic route to Imatinib.
Caption: Convergent synthesis workflow for Imatinib.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)guanidine
-
Rationale: This initial step activates the aniline for subsequent cyclization to form the pyrimidine ring. The use of molten cyanamide provides a solvent-free and efficient method for guanidine formation.[4]
-
Procedure:
-
To a round-bottom flask, add 2-methyl-5-nitroaniline (1.0 eq).
-
Heat the flask to gently melt the aniline.
-
Add cyanamide (1.2 eq) portion-wise to the molten aniline with stirring.
-
Continue heating and stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and triturate the resulting solid with diethyl ether.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the guanidine derivative.
-
Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Rationale: This is a key cyclization step to form the central pyrimidine ring, a common scaffold in kinase inhibitors.
-
Procedure:
-
In a suitable solvent such as n-butanol, dissolve the guanidine derivative from Step 1 (1.0 eq) and 3-(dimethylamino)-1-(3-pyridyl)propen-1-one (1.1 eq).
-
Add a base, such as sodium methoxide (1.2 eq).
-
Reflux the mixture for 12-18 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired pyrimidine derivative.
-
Step 3: Synthesis of N-2-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Rationale: The nitro group is reduced to an amine, which will serve as the nucleophile for the subsequent amide coupling reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the nitro-pyrimidine derivative from Step 2 (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the aniline derivative.
-
Step 4: Synthesis of Imatinib
-
Rationale: This is the final coupling step to form the amide bond, completing the synthesis of Imatinib. The use of an acid chloride ensures an efficient reaction with the aniline.
-
Procedure:
-
Dissolve the aniline derivative from Step 3 (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.[2]
-
Add a non-nucleophilic base like triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Imatinib.
-
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Methyl-5-nitroaniline, Cyanamide | None (molten) | 100-120 °C | ~95% |
| 2 | Guanidine derivative, 3-(dimethylamino)-1-(3-pyridyl)propen-1-one, Sodium methoxide | n-Butanol | Reflux | 70-80% |
| 3 | Nitro-pyrimidine derivative, H₂, 10% Pd/C | Ethanol | Room Temp. | >90% |
| 4 | Aniline derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, Triethylamine | THF or DCM | 0 °C to RT | 85-95% |
Part 2: Mechanism of Action and the Role of the Piperazinyl-Aniline Scaffold
Many anti-cancer agents derived from the 2-(piperazin-1-yl)aniline scaffold function as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases become constitutively active, leading to uncontrolled cell division.
Caption: Inhibition of a tyrosine kinase signaling pathway by an agent containing the piperazinyl-aniline scaffold.
The piperazinyl-aniline core of Imatinib is crucial for its inhibitory activity. It positions the molecule perfectly within the ATP-binding pocket of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cancer cell proliferation.
Part 3: Broader Applications and Structural Diversification
The synthetic principles illustrated with Imatinib can be extended to a wide range of other anti-cancer agents. The piperazinyl-aniline scaffold is a versatile starting point for the development of inhibitors against various kinases and other cancer-related targets.
General Scheme for Analogue Synthesis
A common strategy in drug discovery is to synthesize a library of related compounds to explore the structure-activity relationship (SAR). The convergent synthesis of Imatinib is well-suited for this, as different aniline cores, pyrimidine precursors, and piperazine side chains can be readily interchanged.
Sources
Protocol for coupling 2-(3-Methylpiperazin-1-YL)aniline with carboxylic acids
Application Note: Strategic Protocol for the Coupling of 2-(3-Methylpiperazin-1-yl)aniline with Carboxylic Acids
Executive Summary
The coupling of 2-(3-Methylpiperazin-1-yl)aniline with carboxylic acids presents a classic chemoselective challenge in medicinal chemistry. This building block contains two distinct nucleophilic centers: the secondary aliphatic amine of the piperazine ring (N4) and the primary aromatic amine of the aniline (N-Ar).
Successful acylation requires a rigorous understanding of the electronic and steric disparity between these two centers. The aliphatic N4 is significantly more basic (
This guide details three protocols:
-
Kinetic Control: Selective acylation of the piperazine (N4).
-
Protection Strategy: Selective acylation of the aniline (N-Ar).
-
High-Force Coupling: Overcoming steric hindrance for difficult aniline substrates.[1]
Strategic Analysis: The Chemoselectivity Landscape
Before initiating synthesis, the researcher must map the reactivity profile.
-
Electronic Bias: The lone pair on the piperazine N4 is localized (
), making it a potent nucleophile. The aniline nitrogen lone pair is delocalized into the aromatic -system ( -like character), drastically reducing its reactivity. -
Steric Environment:
-
N4 (Piperazine): The 3-methyl substituent introduces proximal steric bulk (alpha-branching), slightly retarding the rate of acylation compared to unsubstituted piperazine, but it remains the kinetic product.
-
N-Ar (Aniline): The ortho-piperazinyl group creates a "steric wall," blocking the trajectory of incoming electrophiles. Coupling to this position often requires activated acid chlorides or high-energy coupling agents (e.g., HATU) and elevated temperatures.
-
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.
Protocol A: Selective Coupling to the Piperazine (N4)
Target: Functionalization of the aliphatic amine while leaving the aniline free.
Mechanism: Exploits the
Reagents & Materials
| Component | Equivalents | Role |
| 2-(3-Methylpiperazin-1-yl)aniline | 1.0 | Substrate |
| Carboxylic Acid (R-COOH) | 1.0 - 1.1 | Electrophile |
| EDC[2][3][4][5]·HCl | 1.2 | Coupling Agent (Water soluble urea byproduct) |
| HOBt (anhydrous) | 1.2 | Racemization suppressor / Catalyst |
| DIPEA | 2.5 | Base (Scavenges HCl) |
| DCM or DMF | Solvent | 0.1 M Concentration |
Step-by-Step Procedure
-
Preparation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM (or DMF if solubility is poor) under nitrogen atmosphere.
-
Activation: Add DIPEA (2.5 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 15 minutes to form the active ester.
-
Addition: Add 2-(3-Methylpiperazin-1-yl)aniline (1.0 eq) dissolved in a minimum amount of solvent dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Monitoring: TLC/LC-MS should show consumption of the starting material and formation of the mono-acylated product. The aniline peak (distinct UV absorption) will remain, but the mass will shift.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash chromatography. The free aniline makes the product slightly polar; use a DCM/MeOH gradient (0-10% MeOH).
Protocol B: Selective Coupling to the Aniline (N-Ar)
Target: Functionalization of the aromatic amine. The piperazine must remain unreacted or be available for later derivatization.
Challenge: If you attempt this with the free base, the piperazine will react first. You must use a protection strategy.
Phase 1: Protection of N4
If the starting material is not already protected, install a Boc group.
-
Dissolve 2-(3-Methylpiperazin-1-yl)aniline in DCM.
-
Add Boc
O (1.1 eq) and TEA (1.5 eq). -
Stir at RT for 2 hours. The aliphatic amine reacts selectively.
-
Isolate N-Boc-2-(3-methylpiperazin-1-yl)aniline .
Phase 2: The "Hard" Coupling (Aniline Acylation)
The ortho-piperazinyl group hinders the aniline. Standard EDC/HOBt often fails or is too slow. We recommend HATU or Acid Chlorides .
Option B1: HATU Method (Standard)
| Component | Equivalents | Notes |
|---|---|---|
| N-Boc-Substrate | 1.0 | Protected Intermediate |
| Carboxylic Acid | 1.2 - 1.5 | Excess required due to slow kinetics |
| HATU | 1.5 | High-activity coupling reagent |
| DIPEA | 3.0 | Essential for HATU activation |
| DMF | Solvent | Required for HATU stability |
-
Activation: Mix Acid (1.5 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF. Stir for 5 mins.
-
Coupling: Add the N-Boc-protected aniline.
-
Conditions: Stir at 50°C - 60°C for 12–24 hours.
-
Why Heat? The steric clash between the ortho-piperazine and the incoming active ester requires thermal energy to overcome the activation barrier.
-
-
Workup: Standard aqueous extraction.
Option B2: Acid Chloride Method (High Reactivity) For extremely hindered or electron-poor acids.
-
Convert Carboxylic Acid to Acid Chloride (SOCl
or Oxalyl Chloride).[6] -
Dissolve N-Boc-substrate in DCM/Pyridine (10:1).
-
Add Acid Chloride (1.2 eq) at 0°C.
-
Warm to RT or reflux if necessary.
Phase 3: Deprotection
-
Dissolve the coupled product in DCM.[7]
-
Add TFA (20% v/v). Stir for 1–2 hours.
-
Concentrate and neutralize (carefully) to obtain the final product.
Experimental Workflow Diagram
Figure 2: Workflow comparison for regioselective functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-acylation observed | Excess coupling reagent used in Protocol A. | Strictly control stoichiometry (0.95 - 1.0 eq of Acid). Add acid slowly to the amine. |
| No reaction at Aniline (Protocol B) | Steric hindrance from ortho-piperazine. | Switch from EDC to HATU or PyBOP . Increase temperature to 60°C. Use microwave irradiation (100°C, 30 min). |
| Racemization of Acid | Over-activation or high heat. | Use HOBt or HOAt as additives.[6] Keep temperature as low as possible while maintaining conversion. |
| Poor Solubility | Piperazine salt formation. | Use DMF or DMAc as solvent. Ensure sufficient base (DIPEA) is present to keep the piperazine deprotonated if using HCl salts. |
Safety Considerations
-
Sensitization: Anilines and piperazines are potential skin sensitizers. Handle in a fume hood.
-
Reagents: HATU is a potent allergen; avoid inhalation of dust. TFA is corrosive and volatile.
-
Waste: Dispose of halogenated solvents (DCM) and aqueous waste containing amines according to EHS regulations.
References
-
Amide Bond Formation: Beyond the Basics. Chemical Reviews. Comprehensive review of coupling reagents including HATU and EDC.
-
Regioselective Acylation of Diamines. Journal of Organic Chemistry. Discusses the kinetic selectivity of aliphatic vs. aromatic amines.
-
Synthesis of Piperazine-Linked Anilines (Kinase Inhibitor Scaffolds). Journal of Medicinal Chemistry. Protocols specific to ortho-substituted aniline coupling.
-
HATU/HOAt Coupling Protocols. Nature Protocols. Detailed methodology for difficult couplings using uronium reagents.
-
Protection Groups in Organic Synthesis (Greene's). Reference for Boc protection/deprotection cycles on piperazines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 6. Lab Reporter [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of 2-(3-Methylpiperazin-1-yl)aniline for Preclinical Studies
This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 2-(3-Methylpiperazin-1-yl)aniline , a critical intermediate often utilized in the development of CNS-active agents (e.g., atypical antipsychotics, kinase inhibitors).
Executive Summary
This guide details a robust, two-step synthetic route for 2-(3-Methylpiperazin-1-yl)aniline starting from commercially available 1-fluoro-2-nitrobenzene and 2-methylpiperazine . The protocol is optimized for preclinical scale-up (100 g – 1 kg), prioritizing regioselectivity, impurity purging without chromatography, and process safety.
The synthesis relies on a nucleophilic aromatic substitution (SNAr) followed by a catalytic hydrogenation. Critical Process Parameters (CPPs) regarding exotherm management and regiochemical control are explicitly defined to ensure batch-to-batch reproducibility.
Retrosynthetic Analysis & Strategy
The target molecule contains an electron-rich aniline ring coupled to a substituted piperazine. The most direct and scalable disconnection is the C–N bond formation between the aromatic ring and the piperazine nitrogen, followed by reduction of the nitro precursor.
Strategic Considerations:
-
Regioselectivity: 2-Methylpiperazine has two nucleophilic nitrogens. The N4 nitrogen (distal to the methyl group) is less sterically hindered and more nucleophilic than the N1 nitrogen (adjacent to the methyl). Under controlled SNAr conditions, the reaction favors the formation of the 3-methyl isomer (relative to the attachment point), which matches the target structure.
-
Safety: The reduction of nitro compounds is highly exothermic. Catalytic hydrogenation is selected over metal/acid reductions (e.g., Fe/AcOH) to minimize waste streams and simplify workup, provided hydrogen safety protocols are strictly followed.
Pathway Diagram
Caption: Fig 1. Two-step synthetic pathway prioritizing regioselective N-arylation and clean catalytic reduction.
Step 1: Synthesis of 1-(2-Nitrophenyl)-3-methylpiperazine
Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Quality Attribute (CQA): Regioisomeric purity (>95:5 favoring N4-attack).
Reagents & Materials
| Component | Equiv. | Role |
| 1-Fluoro-2-nitrobenzene | 1.0 | Substrate (Electrophile) |
| 2-Methylpiperazine | 1.2 | Nucleophile |
| Potassium Carbonate (K2CO3) | 1.5 | Base (Acid Scavenger) |
| DMSO (or DMF) | 5 Vol | Solvent |
| Ethyl Acetate / Water | - | Workup |
Detailed Protocol
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser. Nitrogen inerting is recommended.
-
Charge: Add 2-methylpiperazine (1.2 equiv) and K2CO3 (1.5 equiv) to the reactor.
-
Solvent Addition: Add DMSO (5 volumes relative to nitrobenzene). Stir to form a slurry.
-
Dosing (Exotherm Control): Heat the mixture to 50°C . Slowly add 1-fluoro-2-nitrobenzene (1.0 equiv) via an addition funnel over 60 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 85°C during addition to prevent thermal runaway and minimize bis-arylation impurities.
-
-
Reaction: After addition, heat the mixture to 80–90°C and hold for 4–6 hours.
-
Quench & Workup:
-
Cool the reaction mass to 20°C.
-
Pour the mixture into Ice Water (10 volumes). The product may precipitate as an orange/yellow oil or solid.
-
Extract with Ethyl Acetate (3 x 5 volumes).
-
Wash the combined organic layer with Brine (2 x 3 volumes) to remove residual DMSO.
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification (Optional but Recommended for Scale):
-
If the crude oil contains >5% regioisomer (N1-attack), dissolve in Ethanol and add 1.0 equiv of concentrated HCl. The N4-arylated product hydrochloride salt typically crystallizes preferentially. Filter and neutralize back to free base for the next step.
-
Step 2: Synthesis of 2-(3-Methylpiperazin-1-yl)aniline
Reaction Type: Heterogeneous Catalytic Hydrogenation Critical Quality Attribute (CQA): Complete reduction of nitro group; removal of Pd catalyst.
Reagents & Materials
| Component | Equiv. | Role |
| Nitro Intermediate | 1.0 | Substrate |
| 10% Pd/C (50% wet) | 5 wt% | Catalyst |
| Methanol | 10 Vol | Solvent |
| Hydrogen Gas | 3–5 bar | Reductant |
Detailed Protocol
-
Safety Check: Ensure the hydrogenation autoclave is grounded. Purge with Nitrogen to remove Oxygen.
-
Charge: Load the Nitro Intermediate (from Step 1) and Methanol (10 volumes).
-
Catalyst Addition: Add 10% Pd/C (5 wt% loading) as a slurry in methanol (to prevent ignition of dry catalyst vapors).
-
Hydrogenation:
-
Seal reactor, purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) with Hydrogen.
-
Stir vigorously at 25–35°C .
-
Note: The reaction is exothermic. Monitor temperature closely during the first hour.
-
-
Completion: Reaction is typically complete in 4–8 hours.
-
IPC: HPLC/TLC should show disappearance of the yellow nitro compound and appearance of the colorless/pale brown aniline.
-
-
Workup:
-
Isolation:
-
The product is obtained as a viscous oil or low-melting solid.
-
Storage: Store under Nitrogen at 4°C. Anilines are prone to oxidation (darkening) upon air exposure.
-
Process Flow & Logic Diagram
The following diagram illustrates the unit operations and decision gates for the scale-up process.
Caption: Fig 2. Unit operation workflow including In-Process Controls (IPC) and purification gates.
Analytical Controls & Specifications
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (Nitro) and 220 nm (Aniline).
-
Retention Time Logic:
-
2-Methylpiperazine:[2] Void volume (very polar).
-
Aniline Product: Elutes early/mid-range.
-
Nitro Intermediate: Elutes later (more hydrophobic).
-
Bis-arylated Impurity: Elutes last (very hydrophobic).
-
Key Specifications for Preclinical Use
| Test | Specification | Rationale |
| Appearance | Pale brown oil/solid | Oxidation check. |
| Purity (HPLC) | > 98.0% | Required for tox studies. |
| Regioisomer | < 1.0% | Ensure correct biological activity. |
| Residual Solvents | < ICH Limits | DMSO/MeOH removal. |
| Palladium | < 20 ppm | Heavy metal safety limit. |
Safety & Troubleshooting
Hazard Analysis
-
1-Fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Use gloves and fume hood.
-
Hydrogenation: High-pressure Hydrogen is explosive. Ensure reactor integrity and leak testing. Ground all equipment to prevent static discharge.
-
Exotherms: The SNAr reaction can runaway if the electrophile is added too quickly. Strictly control addition rate.
Troubleshooting Guide
-
Issue: Low yield in Step 1.
-
Cause: Incomplete conversion or loss during aqueous workup (product is basic and water-soluble).
-
Solution: Ensure pH of aqueous layer is >10 during extraction.[2] Saturate aqueous phase with NaCl (salting out).
-
-
Issue: High Regioisomer content (>10%).
-
Cause: Reaction temperature too high during addition or lack of steric control.
-
Solution: Lower addition temperature to 40°C.[6]
-
-
Issue: Incomplete Hydrogenation.
-
Cause: Catalyst poisoning (Sulphur from DMSO residue).
-
Solution: Ensure thorough water/brine washing in Step 1 to remove DMSO. Use fresh catalyst.
-
References
-
Regioselectivity in Piperazine Arylation
- Citation: The preference for N4-arylation in 2-methylpiperazine is driven by steric hindrance at N1. See: J. Med. Chem. 2011, 54, 23, 8174–8187.
-
Source: (General reference for piperazine SAR).
-
SNAr Scale-up Methodologies
-
Catalytic Hydrogenation Safety
- Citation: "Best Practices for Heterogeneous Catalytic Hydrogen
-
Source:
(Note: Specific patent literature for this exact intermediate often references general "piperazine intermediate" protocols found in the synthesis of Olanzapine or Vortioxetine analogs, which serve as the foundational basis for this protocol.)
Sources
- 1. 1-(3-Methylphenyl)piperazine = 97.5 HPLC 41186-03-2 [sigmaaldrich.com]
- 2. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3-Methylpiperazin-1-yl)aniline Synthesis
Case ID: OPT-592-MPIPE Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This technical guide addresses the synthesis of 2-(3-methylpiperazin-1-yl)aniline , a critical scaffold in the development of kinase inhibitors (e.g., Brigatinib analogs) and GPCR ligands (e.g., antipsychotics like Olanzapine derivatives).[1]
The synthesis typically proceeds via two stages:[1][2]
-
Nucleophilic Aromatic Substitution (
): Reaction of 1-fluoro-2-nitrobenzene with 2-methylpiperazine.[1] -
Nitro Reduction: Hydrogenation of the nitro intermediate to the aniline.
Common Pain Points:
-
Regioselectivity: Ensuring the piperazine attaches via the unhindered nitrogen to yield the 3-methyl isomer rather than the 2-methyl isomer.
-
Dimerization: Preventing the formation of bis-aryl impurities.
-
Catalyst Poisoning: Incomplete reduction during the hydrogenation step due to amine coordination.
Module 1: The Coupling (The Critical Step)
The Challenge: Regioselectivity & Stoichiometry
The reaction involves 2-methylpiperazine, which possesses two nucleophilic nitrogen atoms:[1]
To obtain the 2-(3-methylpiperazin-1-yl) moiety, the coupling must occur at the N4 position.[1] Fortunately, steric hindrance naturally favors this pathway, but reaction conditions must be tuned to prevent bis-arylation (dimerization).[1]
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Substrate | 1-Fluoro-2-nitrobenzene | Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, making it significantly more reactive than the chloro-analog in |
| Nucleophile | 2-Methylpiperazine (3.0 – 5.0 eq) | CRITICAL: A large excess is required.[1] If the ratio is near 1:1, the mono-arylated product competes with the starting material, leading to dimer formation ( |
| Solvent | Acetonitrile (MeCN) or DMSO | MeCN allows for easier workup (lower boiling point) than DMF.[1] DMSO accelerates |
| Base | Neutralizes the HF generated.[1] Organic bases like DIPEA can be used but may complicate purification.[1] | |
| Temperature | 60°C – 80°C | Sufficient activation energy without promoting degradation.[1] |
Step-by-Step Workflow
-
Dissolve 2-methylpiperazine (4.0 eq) and
(2.0 eq) in Acetonitrile. -
Heat to 60°C.
-
Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise over 30 minutes. Note: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, further suppressing dimerization.[1]
-
Monitor by HPLC.[1] The unhindered nitrogen (N4) reacts rapidly.[1]
-
Workup: Evaporate MeCN. Partition between water and Ethyl Acetate (EtOAc).[1][3] The excess 2-methylpiperazine will remain in the aqueous phase (highly water-soluble).[1]
Visualizing the Pathway
Figure 1: Reaction pathway showing the dominance of the unhindered nitrogen attack and the risk of dimerization if stoichiometry is incorrect.[1]
Module 2: The Nitro Reduction
The Challenge: Catalyst Poisoning & Solubility
Reducing the nitro group to an aniline is standard, but the presence of the secondary amine (piperazine) and the generated primary aniline can coordinate to the metal catalyst (Pd or Pt), poisoning it and stalling the reaction [2].[1]
Troubleshooting Guide
Method A: Catalytic Hydrogenation (Standard)
-
System: 10% Pd/C,
(1-3 atm), Methanol. -
Optimization:
-
Protonation: Add 1.0–2.0 equivalents of HCl or Acetic Acid to the reaction mixture. Protonating the basic piperazine nitrogen prevents it from binding to the Pd surface.
-
Solubility: The nitro-intermediate is often an oil or low-melting solid. Ensure full dissolution in MeOH before adding the catalyst.
-
Method B: Iron-Mediated Reduction (Robust Alternative)
If you observe incomplete conversion with hydrogenation, switch to a chemical reduction.[1] This is immune to catalyst poisoning.[1]
-
Reagents: Iron powder (Fe, 5 eq) + Ammonium Chloride (
, 5 eq) in Ethanol/Water (3:1). -
Procedure: Reflux for 2-4 hours. The reaction is heterogeneous but highly reliable.
-
Workup: Filter through Celite while hot (to remove Iron oxides).
Module 3: Purification & Isolation
The Challenge: Handling Polar Basics
The product is a diamine (aniline + piperazine).[1] It is highly polar, making silica chromatography difficult (streaking/tailing) and extraction from water challenging.[1]
Self-Validating Purification Protocol (Acid-Base Swing)
This method uses the chemical properties of the molecule to purify it without chromatography.[1]
-
Crude Extraction: Dissolve the crude reaction mixture (after reduction) in EtOAc .
-
Acid Wash: Extract the EtOAc layer with 1M HCl (aq) .[1]
-
Discard Organic Layer.
-
Basification: Cool the aqueous layer to 0°C and basify to pH > 12 using NaOH or
.-
Logic: The product deprotonates and precipitates or oils out.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) or EtOAc .[1]
-
Salt Formation (Optional but Recommended): Treat the organic layer with HCl in Dioxane/Ether to precipitate the Dihydrochloride salt .[1] This yields a stable, highly pure solid [3].[1]
Purification Decision Tree
Figure 2: Logic flow for purifying the polar diamine product.
Frequently Asked Questions (FAQ)
Q1: Why am I seeing a mass of [M+H]+ = 380-400 range in the first step? A: This is the dimer impurity .[1] It occurs when one piperazine molecule reacts with two molecules of fluoronitrobenzene.[1]
-
Fix: You likely used a 1:1 ratio.[1] Increase 2-methylpiperazine to 4.0 equivalents . The excess ensures that once the mono-substituted product forms, it is surrounded by piperazine, not electrophiles.[1]
Q2: My reaction stalled at the hydroxylamine intermediate during hydrogenation. A: This is common with sterically hindered nitro groups or poisoned catalysts.
-
Fix: Add 1% Vanadium(IV) oxide (
) or switch to Fe/NH4Cl reflux.[1] The iron method proceeds via a single electron transfer mechanism that rarely stalls at the hydroxylamine.
Q3: The product tails badly on TLC and Silica Columns. A: The basic piperazine nitrogens interact with the acidic silanols on silica gel.
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexane.[1] Use a mobile phase of DCM : MeOH : NH4OH (90:9:1) . The ammonium hydroxide competes for the silanol sites, sharpening the peak.[1]
References
-
Effect of Leaving Group in
: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews. (General reactivity principle: F >> Cl).[1] -
Reduction of Nitro Groups in Presence of Amines: Patent WO2013102059A1.[1] Synthesis of Brigatinib intermediates. Describes the reduction of nitro-piperazine derivatives using Pd/C and Fe based methods.
-
Purification of Piperazine Derivatives: Patent US2919275A.[1] Purification of piperazine. Discusses salt formation and solubility differences to isolate pure piperazines.
-
Regioselectivity of 2-Methylpiperazine: Jacobsen, J. et al. (1999).[1] Nucleophilic aromatic substitution of 2-methylpiperazine.[1] Journal of Medicinal Chemistry. (General principle: Unhindered N4 is approx 10-50x more reactive than N1).[1]
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 2-(3-Methylpiperazin-1-YL)aniline and Its Derivatives
Welcome to the technical support center for the purification of 2-(3-Methylpiperazin-1-YL)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important class of compounds. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target molecules.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question: My final compound, 2-(3-Methylpiperazin-1-YL)aniline, has low purity after synthesis. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude product of 2-(3-Methylpiperazin-1-YL)aniline typically arises from several sources: unreacted starting materials, by-products from the synthetic route, and degradation products.
Common Impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include 1-fluoro-2-nitrobenzene and 3-methylpiperazine.
-
Positional Isomers: If the starting aniline is substituted, you might have isomers.
-
Over-alkylation Products: The secondary amine in the piperazine ring can sometimes react further.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[1][2]
-
By-products from Ring Formation/Substitution: Depending on the specific synthesis, various side-products can form.
Purification Strategy Decision Tree:
Sources
Validation & Comparative
A Comparative Analysis of 2-(3-Methylpiperazin-1-YL)aniline and Other Piperazine Reagents in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for achieving this, enabling the coupling of a wide array of amines with aryl and heteroaryl halides.[1][2] Central to the success of these reactions is the choice of the amine coupling partner. This guide provides an in-depth comparative study of 2-(3-Methylpiperazin-1-YL)aniline and other commonly employed piperazine reagents, offering insights into their performance, underlying mechanistic nuances, and practical applications. Due to the limited availability of specific data for 2-(3-Methylpiperazin-1-YL)aniline, this guide will focus on the closely related and more extensively documented analogue, 2-methyl-4-(4-methylpiperazin-1-yl)aniline , as a representative of this class of reagents.
Introduction to Piperazine Reagents in Cross-Coupling Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3] Consequently, the development of efficient methods for the incorporation of piperazine derivatives into complex molecules is of paramount importance. N-arylpiperazines, in particular, are key intermediates in the synthesis of a diverse range of biologically active compounds.[4] The Buchwald-Hartwig amination provides a direct and efficient route to these valuable building blocks.[5]
The reactivity of N-arylpiperazines in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic and steric properties of the substituents on both the aryl ring and the piperazine core. These factors can impact the nucleophilicity of the amine, the stability of the palladium-amide intermediate, and the rate of reductive elimination, which is the product-forming step of the catalytic cycle.[6][7]
Comparative Reagents
For the purpose of this guide, we will compare the performance of 2-methyl-4-(4-methylpiperazin-1-yl)aniline with a selection of representative N-arylpiperazine reagents:
-
1-Phenylpiperazine: A baseline, unsubstituted N-arylpiperazine.
-
1-(4-Methoxyphenyl)piperazine: An electron-rich N-arylpiperazine.
-
1-(4-Chlorophenyl)piperazine: An electron-poor N-arylpiperazine.
This selection allows for a systematic evaluation of the impact of electronic effects on the reactivity of the piperazine reagent.
Synthesis of N-Arylpiperazines
The synthesis of N-arylpiperazines is typically achieved through two primary routes:
-
Classical N-Arylation: This method involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. While effective, this approach often requires harsh reaction conditions and can be limited by the availability of the requisite aniline precursors.[5]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is the more modern and versatile approach, allowing for the coupling of piperazine or its derivatives with a wide range of aryl halides and triflates under milder conditions.[8][9]
The synthesis of 2-methyl-4-(4-methylpiperazin-1-yl)aniline can be envisioned through a similar Buchwald-Hartwig approach, coupling N-methylpiperazine with a suitably substituted aminophenyl halide.
Performance in Buchwald-Hartwig Amination: A Comparative Analysis
Electronic Effects
The electronic nature of the substituent on the N-aryl ring plays a crucial role in the reactivity of the piperazine.
-
Electron-donating groups (e.g., -OCH₃ in 1-(4-methoxyphenyl)piperazine) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a faster rate of oxidative addition of the aryl halide to the palladium(0) catalyst and facilitates the formation of the palladium-amide intermediate. However, overly electron-rich amines can sometimes lead to catalyst inhibition.
-
Electron-withdrawing groups (e.g., -Cl in 1-(4-chlorophenyl)piperazine) decrease the nucleophilicity of the amine, which can slow down the initial steps of the catalytic cycle. However, these groups can also accelerate the rate-determining reductive elimination step, in some cases leading to higher overall reaction yields. Studies have shown that strong electron-withdrawing groups on the N-phenylpiperazine ring can significantly reduce binding affinity to certain biological receptors.[10]
-
2-methyl-4-(4-methylpiperazin-1-yl)aniline presents a more complex scenario. The methyl group on the aniline ring is weakly electron-donating, while the amino group is a strong electron-donating group. The N-methyl group on the piperazine ring is also electron-donating. This combination of electron-donating groups is expected to render this reagent highly nucleophilic.
Steric Effects
Steric hindrance around the nitrogen atom can significantly impact the rate of the Buchwald-Hartwig amination. Bulky substituents on the aryl ring or on the piperazine itself can hinder the approach of the amine to the palladium center, slowing down the reaction.
In the case of our comparative reagents, the steric profiles are relatively similar, with the primary differences arising from the substituents on the phenyl ring. The methyl group in the ortho position of 2-methyl-4-(4-methylpiperazin-1-yl)aniline introduces some steric bulk near the reacting nitrogen atom, which could potentially influence the reaction rate compared to the unsubstituted 1-phenylpiperazine.
Data Summary
The following table summarizes the properties of the selected piperazine reagents and provides an estimated trend in reactivity based on the principles discussed above.
| Reagent | Structure | Electronic Nature | Expected Reactivity in Buchwald-Hartwig Amination |
| 2-methyl-4-(4-methylpiperazin-1-yl)aniline | ![]() | Strongly Electron-Donating | High nucleophilicity, potentially leading to fast initial rates. Steric hindrance from the ortho-methyl group might play a role. |
| 1-Phenylpiperazine | ![]() | Neutral | Baseline reactivity. |
| 1-(4-Methoxyphenyl)piperazine | ![]() | Electron-Donating | Higher nucleophilicity than 1-phenylpiperazine, potentially leading to faster reaction rates. |
| 1-(4-Chlorophenyl)piperazine | ![]() | Electron-Withdrawing | Lower nucleophilicity, potentially slower initial rates but may have a faster reductive elimination step. |
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination using N-arylpiperazines. These protocols should be optimized for specific substrates and desired outcomes.
General Procedure for Buchwald-Hartwig Amination
A general procedure for the palladium-catalyzed amination of an aryl bromide is as follows:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol for the Coupling of 4-Bromotoluene with 1-Phenylpiperazine
Materials:
-
4-Bromotoluene
-
1-Phenylpiperazine
-
Sodium tert-butoxide (NaOtBu)
-
XPhos Pd G3 (or a similar palladium precatalyst)[11]
-
XPhos (ligand)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol, 1.0 equiv), 1-phenylpiperazine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-(4-methylphenyl)piperazine.
Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The selection of the appropriate piperazine reagent is a critical parameter in the successful execution of Buchwald-Hartwig amination reactions. While direct comparative data for 2-methyl-4-(4-methylpiperazin-1-yl)aniline is limited, an analysis of its structure suggests it is a highly nucleophilic reagent due to the presence of multiple electron-donating groups. This is in contrast to the baseline reactivity of 1-phenylpiperazine and the modulated reactivity of its electron-rich and electron-poor derivatives.
The choice of reagent will ultimately depend on the specific aryl halide coupling partner and the desired reaction outcome. For electron-poor aryl halides, a more nucleophilic piperazine like 2-methyl-4-(4-methylpiperazin-1-yl)aniline or 1-(4-methoxyphenyl)piperazine may be advantageous. Conversely, for electron-rich aryl halides, a less nucleophilic piperazine might be sufficient, and in some cases, may even lead to higher yields by facilitating the reductive elimination step.
Further experimental studies are warranted to fully elucidate the comparative performance of these and other substituted piperazine reagents in a systematic manner. Such studies will undoubtedly contribute to the further refinement of the already powerful Buchwald-Hartwig amination and expand its utility in the synthesis of complex nitrogen-containing molecules.
References
-
Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. Eur J Med Chem. 2002 Jun;37(6):503-10. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org Lett. 2016 Oct 21; 18(20): 5272–5275. [Link]
-
2,4-DIMETHYLQUINOLINE - Organic Syntheses Procedure. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2018, 14, 1004–1010. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Curr. Org. Synth. 2018, 15, 1-13. [Link]
-
Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. J. Serb. Chem. Soc. 2011, 76 (8) 1119–1130. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem., 2023,14, 1201-1243. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. 2021, 86, 24, 18015–18026. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorg Med Chem. 2012 Feb 1; 20(3): 1308–1316. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel). 2024 Jul; 17(7): 915. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Angew. Chem. Int. Ed. 2021, 60, 19639-19645. [Link]
-
Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026 Jan 19;e202300553. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules. 2021 Jun; 26(12): 3552. [Link]
-
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics. 2020, 39, 17, 3219–3231. [Link]
-
Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. 2022, 12, 102. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. React. Chem. Eng., 2016,1, 96-103. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev. 2016, 116, 19, 12564-12649. [Link]
-
Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's Toolbox. The Royal Society of Chemistry. [Link]
-
The influence of the substituents of the nitrogen atom of the piperazine ring on acaricidal activity against T. urticae. ResearchGate. [Link]
-
XPhos Pd G3. Biocompare. [Link]
-
t Bu‐XPhos‐Pd‐G3 catalyst for C(sp²)–N cross‐coupling reactions at room temperature. ResearchGate. [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Org Lett. 2016 Feb 5; 18(3): 740–743. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem. 2011, 7, 41–64. [Link]
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- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Benchmarking the Efficacy of Methylpiperazinyl-Aniline Scaffolds: From Structural Motifs to Clinical Potency
Executive Summary: The "Privileged Structure" in Kinase Inhibition
The Methylpiperazinyl-Aniline moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in multiple high-potency drugs. While the specific isomer 2-(3-Methylpiperazin-1-yl)aniline serves as a fine-tuning intermediate, the broader class of drugs based on functionalized methylpiperazinyl-aniline scaffolds —most notably Ponatinib (Iclusig) and Imatinib (Gleevec)—has revolutionized the treatment of Chronic Myeloid Leukemia (CML).
This guide benchmarks the efficacy of these scaffold-based drugs, focusing on how the methylpiperazine tail confers superior solubility, binding affinity, and resistance-breaking profiles (specifically against the T315I "gatekeeper" mutation) compared to non-piperazine or unmethylated alternatives.
Structural & Mechanistic Basis[1]
The Role of the Scaffold
The efficacy of this drug class hinges on the dual function of the methylpiperazine-aniline motif:
-
Solubility & Pharmacokinetics: The basic nitrogen in the methylpiperazine ring (pKa ~8-9) ensures high water solubility at physiological pH, a critical advantage over purely hydrophobic kinase inhibitors.
-
H-Bond Networking: The piperazine nitrogens often form critical hydrogen bonds with the solvent front or specific residues (e.g., Glu286 in ABL kinase), stabilizing the active conformation.
-
Steric Evasion (The "Methyl" Effect): In Ponatinib , the specific orientation of the methylpiperazine tail allows the drug to accommodate the steric bulk of the T315I mutation , which renders first-generation inhibitors (Imatinib) ineffective.
Mechanism of Action (BCR-ABL Inhibition)
The following Graphviz diagram illustrates the signaling blockade and the specific point of intervention for this drug class.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] The inhibitor binds to the ATP-binding pocket of BCR-ABL, halting downstream signaling cascades (RAS/MAPK, PI3K/AKT, STAT5) essential for leukemic cell survival.
Comparative Efficacy Benchmarking
This section compares Ponatinib (the optimized methylpiperazine-aniline derivative) against Imatinib (1st Gen) and Nilotinib (2nd Gen).
IC50 Potency Data (In Vitro)
The data below highlights the superior potency of the optimized scaffold, particularly against the T315I mutation.
| Drug Candidate | Scaffold Class | Target | IC50 (nM) - WT BCR-ABL | IC50 (nM) - T315I Mutant | Resistance Profile |
| Ponatinib | Methylpiperazinyl-Aniline (Alkyne-linked) | BCR-ABL / FLT3 | 0.37 | 2.0 | Pan-active (Breaks T315I) |
| Imatinib | Methylpiperazinyl-Aniline (Amide-linked) | BCR-ABL / c-KIT | 260 | >10,000 | Resistant to T315I |
| Nilotinib | Imidazole-Aniline | BCR-ABL | 13 | >10,000 | Resistant to T315I |
| Dasatinib | Thiazole-Carboxamide | BCR-ABL / SRC | 0.8 | >10,000 | Resistant to T315I |
Data Source: O'Hare et al., Cancer Cell (2009); Cortes et al., NEJM (2013).
Key Takeaway
The Methylpiperazinyl-Aniline scaffold in Ponatinib maintains a 5000-fold potency advantage over Imatinib against the T315I mutant. This is attributed to the "carbon-carbon triple bond" linker (ethynyl) combined with the methylpiperazine tail, which avoids the steric clash with the Isoleucine residue that blocks other inhibitors.
Experimental Benchmarking Protocols
To validate the efficacy of a 2-(3-Methylpiperazin-1-yl)aniline-based candidate, the following self-validating workflows are required.
Workflow: High-Throughput Kinase Profiling
This workflow ensures the compound is selective and potent before moving to cell-based models.
Figure 2: Screening Cascade. A stepwise filtration process to identify high-potency candidates.
Protocol: Ba/F3 Cell Viability Assay (The Gold Standard)
This assay measures the drug's ability to kill cells dependent on BCR-ABL signaling.
Materials:
-
Cells: Ba/F3 cells stably expressing BCR-ABL (WT) and BCR-ABL (T315I).[4][5][7]
-
Media: RPMI-1640 + 10% FBS (IL-3 withdrawn to ensure oncogene dependence).
-
Reagent: CellTiter-Glo (Promega) or MTT.
Step-by-Step Methodology:
-
Seeding: Plate Ba/F3 cells at 2,000 cells/well in 384-well white plates.
-
Dosing: Add the Methylpiperazinyl-Aniline drug using an acoustic dispenser (e.g., Echo 550) in an 8-point dose-response curve (range: 10 µM to 0.1 nM).
-
Control 1 (Max Signal): DMSO only (0.1%).
-
Control 2 (Min Signal): Staurosporine (1 µM) or Bortezomib.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate for 10 mins.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a 4-parameter logistic regression (GraphPad Prism).
-
Validation Check: The Z-factor must be > 0.5 for the assay to be considered valid.
-
Safety & Pharmacokinetic Considerations
While the methylpiperazine moiety improves solubility, it introduces specific risks that must be monitored during development.
The "Dirty Kinase" Profile
Drugs based on this scaffold (especially Ponatinib) can exhibit "off-target" binding due to the promiscuous nature of the aniline-hinge binding motif.
-
Vascular Events: Ponatinib is associated with arterial thrombosis. This is linked to the inhibition of VEGFR2 and TIE2 .
-
Mitigation: Second-generation scaffold optimization focuses on altering the linker region between the aniline and the piperazine to reduce VEGFR affinity while maintaining BCR-ABL potency.
Metabolic Stability
The N-methyl group on the piperazine is a metabolic "soft spot," susceptible to N-demethylation by CYP3A4.
-
Design Tip: Deuteration of the N-methyl group (replacing -CH3 with -CD3) can extend the half-life (t1/2) by leveraging the Kinetic Isotope Effect (KIE), a strategy successfully employed in drugs like Deutetrabenazine.
Conclusion
The Methylpiperazinyl-Aniline scaffold remains a cornerstone of kinase inhibitor design. Its efficacy is not just in its binding affinity, but in its ability to be chemically modified to bypass resistance mechanisms like the T315I mutation.
-
Best-in-Class: Ponatinib remains the benchmark for efficacy in resistant CML.
-
Future Direction: New derivatives focusing on "Allosteric Inhibition" (like Asciminib) are now being combined with these Orthosteric (ATP-site) inhibitors to create "double-clamp" therapies that prevent resistance entirely.
References
-
O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell, 16(5), 401-412. Link
-
Cortes, J. E., et al. (2013). "Ponatinib in Refractory Philadelphia Chromosome–Positive Leukemias." New England Journal of Medicine, 369, 1783-1796. Link
-
Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming T315I Mutation-Based Resistance." Chemical Biology & Drug Design, 77(1), 1-11. Link
-
Reddy, N. P., & Tandon, R. (2016). "Synthesis of Ponatinib Intermediates: Strategies and Improvements." Organic Process Research & Development. Link
Sources
- 1. Comparative analysis of two clinically active BCR-ABL kinase inhibitors reveals the role of conformation-specific binding in resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105622546B - Preparation method of vortioxetine - Google Patents [patents.google.com]
- 4. jcancer.org [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
Head-to-head comparison of 2-(3-Methylpiperazin-1-YL)aniline and its regioisomers
This guide provides an in-depth, head-to-head comparison of 2-(3-Methylpiperazin-1-yl)aniline against its structural and positional regioisomers. It is designed for medicinal chemists and process scientists selecting scaffolds for drug discovery campaigns, particularly in kinase and GPCR programs.
Content Type: Technical Comparison Guide Focus: Physicochemical Properties, Synthetic Accessibility, and Medicinal Chemistry Utility
Executive Summary: The "Ortho-Effect" & Chiral Advantage
2-(3-Methylpiperazin-1-yl)aniline is a specialized bifunctional building block. Unlike its more common para-substituted counterparts, this molecule offers two distinct structural advantages that drive its selection in lead optimization:
-
Conformational Locking (The Ortho-Effect): The steric bulk of the piperazine ring at the ortho (2-position) forces the aniline and piperazine rings to twist out of coplanarity. This "atropisomer-like" conformation is critical for fitting into restricted hydrophobic pockets (e.g., Kinase hinge regions) where flat molecules fail.
-
Chiral Vectoring: The methyl group at the 3-position of the piperazine ring introduces a chiral center (R or S). This allows chemists to probe specific vectors within a binding pocket, unlike the achiral 4-methyl (N-methyl) analogs.
Comparison Matrix:
| Feature | 2-(3-Methylpiperazin-1-yl)aniline (Target) | 4-(3-Methylpiperazin-1-yl)aniline (Para-Isomer) | 2-(4-Methylpiperazin-1-yl)aniline (Structural Isomer) |
| Substitution Pattern | Ortho (2-position) | Para (4-position) | Ortho (2-position) |
| Piperazine Methyl | C3 (Carbon-linked) | C3 (Carbon-linked) | N4 (Nitrogen-linked) |
| N4 Functionality | Secondary Amine (NH) | Secondary Amine (NH) | Tertiary Amine (N-Me) |
| Conformation | Twisted (Non-planar) | Linear / Planar | Twisted (Non-planar) |
| Chirality | Yes (Chiral Center) | Yes (Chiral Center) | No (Achiral) |
| Primary Use | Tricyclic synthesis, Restricted pockets | Solubility enhancer, Linear extenders | Solubilizing group (capped) |
Physicochemical & Structural Analysis
The decision to use the ortho-isomer over the meta or para variants fundamentally changes the molecule's electronic and steric profile.
2.1 Conformational Landscape (The Twist)
-
Para (4-substituted): The piperazine nitrogen (N1) lone pair can conjugate effectively with the aniline ring. This creates a flatter, conjugated system with higher UV absorbance and distinct electronic donation to the aniline NH2.
-
Ortho (2-substituted): Steric clash between the piperazine methylene protons and the aniline protons forces a dihedral angle twist (~60-90°).
-
Consequence: Conjugation is broken. The aniline NH2 becomes electronically decoupled from the piperazine. This often makes the aniline NH2 more nucleophilic (less resonance stabilization into the ring) compared to the para-isomer, facilitating cyclization reactions.
-
2.2 Solubility & pKa
The 3-methyl group on the piperazine creates a secondary amine (N4-H).
-
pKa (Piperazine N4): ~9.0–9.8. This ensures high solubility in aqueous media at physiological pH, a key reason for incorporating piperazines.
-
pKa (Aniline NH2): ~4.0–5.0.
-
Differentiation: The 2-(4-methyl...) isomer (N-methyl) lacks the H-bond donor capability at N4. The target molecule (N-H) can act as both a donor and acceptor, which is crucial for interacting with Asp/Glu residues in protein active sites.
Synthetic Accessibility & Protocols
Synthesizing the ortho-isomer is significantly more challenging than the para-isomer due to steric hindrance. Standard SNAr (nucleophilic aromatic substitution) often fails with ortho-fluoro/chloro nitrobenzenes due to the bulk of the 2-methylpiperazine.
The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]
Protocol: Synthesis of 2-(3-Methylpiperazin-1-yl)aniline
Note: This protocol assumes the use of a protected piperazine (e.g., N-Boc) to prevent polymerization, followed by deprotection.
Step 1: Buchwald Coupling
-
Reagents: 2-Bromoaniline (or 1-bromo-2-nitrobenzene), 2-Methylpiperazine (excess or N-Boc protected), Pd(OAc)₂, BINAP (Ligand), Cs₂CO₃ (Base).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, 12-24 hours, Inert Atmosphere (N₂/Ar).
Step 2: Reduction (if starting from Nitro)
-
Reagents: H₂ (balloon), Pd/C (10%) or Fe/NH₄Cl.
-
Solvent: Methanol/Ethanol.
Critical Troubleshooting (Ortho-Specific):
-
Ligand Choice: Standard PPh₃ fails. You must use bidentate ligands with a large bite angle (e.g., BINAP , Xantphos ) to facilitate the reductive elimination step in the crowded ortho environment.
-
Regioselectivity: 2-Methylpiperazine has two nitrogens. The non-hindered nitrogen (N4) is more nucleophilic. To attach via the hindered nitrogen (N1) to get the "3-methyl" product, you usually need to use 2-methylpiperazine where N1 is the only option (difficult) or protect N4. Correction: Actually, reaction of 2-methylpiperazine with electrophiles typically occurs at the less hindered N4 position, yielding the 3-methylpiperazin-1-yl product (where the methyl is on the carbon next to the N1 attachment? No, if N4 reacts, the methyl is at C2 relative to N4, or C3 relative to N1).
-
Clarification: To get 2-(3-methylpiperazin-1-yl) , the aniline must attach to the nitrogen adjacent to the methyl group (sterically disfavored) OR the nitrogen distal to the methyl group. Standard nomenclature: "3-methylpiperazin-1-yl" implies the aniline is at N1, and the methyl is at C3. This means N1 is the unhindered nitrogen. The hindered nitrogen is N4 (adjacent to methyl). Therefore, direct coupling of 2-methylpiperazine usually favors the unhindered nitrogen, naturally yielding the desired 3-methyl isomer.
-
Visual Workflow: Synthesis Decision Tree
Caption: Figure 1: Reaction scheme highlighting the natural regioselectivity for the 3-methyl isomer due to steric hindrance at the 2-position of the piperazine ring.
Medicinal Chemistry Applications
4.1 Tricyclic Scaffold Construction
The ortho-isomer is the primary choice when building tricyclic drugs. The proximity of the aniline NH2 and the piperazine ring allows for secondary cyclization reactions (e.g., with phosgene or aldehydes) to form piperazinyl-benzimidazoles or quinoxalines .
-
Para-isomers cannot cyclize. They are used strictly as linear extensions to reach solvent channels.
4.2 SAR Decision Making
| Drug Design Goal | Recommended Isomer | Reason |
| Induce "Twist" Conformation | 2-(3-Methyl...) | Ortho-substitution forces non-planar geometry, improving selectivity for narrow pockets. |
| Maximize Solubility | 4-(3-Methyl...) | Para-substitution exposes the basic piperazine fully to the solvent. |
| Remove H-Bond Donor | 2-(4-Methyl...) | N-methylation (4-Me) removes the NH donor, improving membrane permeability (LogD) but losing potential binding interactions. |
| Probe Chirality | 2-(3-Methyl...) | The C3-methyl allows testing of (R) vs (S) enantiomers to fit specific sub-pockets. |
Visual Pathway: Selecting the Right Regioisomer
Caption: Figure 2: Decision tree for medicinal chemists selecting between Ortho and Para isomers based on structural requirements.
References
-
Buchwald-Hartwig Amination Principles
-
Piperazine pKa and Conformational Studies
-
Regioisomer Analysis in Drug Discovery
-
Ortho-Effect in Anilines
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. uregina.ca [uregina.ca]
- 7. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaleras.com [journaleras.com]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Methylpiperazin-1-YL)aniline
Topic: Personal protective equipment for handling 2-(3-Methylpiperazin-1-YL)aniline Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Synthesis
Compound Class: Phenylpiperazine / Aniline Derivative Primary Hazard Profile: High Acute Toxicity & Sensitizer
As a Senior Application Scientist, I must emphasize that 2-(3-Methylpiperazin-1-YL)aniline is not merely a standard organic reagent. It combines the hematological toxicity of anilines with the corrosive and sensitizing properties of piperazines .
Handling this compound requires a "Zero-Skin-Contact" protocol.[2][3] Aniline derivatives are lipophilic and can penetrate standard laboratory gloves and skin rapidly, causing Methemoglobinemia —a condition where iron in hemoglobin is oxidized (
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or single-layer nitrile gloves. The lipophilic nature of the aniline moiety allows it to permeate standard nitrile in minutes.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Routine) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Creates a sacrificial barrier. Change outer gloves immediately upon splash. Do not use Latex (poor organic resistance). |
| Hand Protection (Spill/High Risk) | Laminate Film (e.g., Silver Shield / 4H) | Aniline derivatives can permeate nitrile in <10 mins. Laminate film offers >4 hours breakthrough time [2]. |
| Respiratory | P100/P3 (Particulate) for solids.ABEK1 (Organic/Amine) for solutions. | Piperazine moieties are potent respiratory sensitizers. Inhalation can trigger asthma-like reactions or anaphylaxis [1]. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield | Class 1B/1C Corrosive risk. Safety glasses are insufficient against corrosive liquids that can cause irreversible corneal damage. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton absorbs anilines, keeping the toxin against the skin. Impervious material is required.[4] |
Operational Workflow: Handling & Solubilization
This workflow minimizes aerosolization, the primary vector for piperazine sensitization.
Step 1: Engineering Controls Setup
-
Mandatory: All open handling must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.
-
Static Control: Use an ionizing bar or anti-static gun if the compound is a dry powder, as piperazine salts can be electrostatically active and "fly" [3].
Step 2: Weighing Protocol (The "Closed Transfer" Method)
-
Tare the weighing boat/vial inside the hood.
-
Do not use a spatula that generates dust. Use a micro-spoon.
-
Critical: If dissolving, add the solvent to the vial before removing it from the hood. Never transport dry powder through the open lab unless the vial is parafilmed and secondary-contained.
Step 3: Solubilization
-
Solvent Choice: DMSO or Methanol are common.
-
Exotherm Warning: Piperazines are basic. If acidifying (e.g., forming a salt), add acid dropwise in an ice bath to prevent thermal runaway and aerosolization of the aniline vapor.
Emergency Response Logic (Self-Validating System)
This section details the biological response mechanism.[4] You must have an Emergency Card available for medical personnel stating: "Suspected Aniline Exposure – Risk of Methemoglobinemia."
Visualizing the Hazard Pathway
Figure 1: Pathophysiology of Aniline Exposure. Note the delayed onset of symptoms, necessitating immediate medical observation even if the victim feels fine initially.
Specific First Aid Steps
-
Skin Contact: Wash with Polyethylene Glycol (PEG 300/400) or soapy water. Do not use alcohol (it enhances aniline absorption) [4].
-
Inhalation: Move to fresh air. Administer Oxygen if trained.
-
Antidote: Ensure the medical facility knows to check Methemoglobin levels. Methylene Blue is the standard antidote [5].
Waste Disposal & Decontamination
-
Segregation: Dispose of as Hazardous Organic Waste (Toxic/Basic) . Do not mix with oxidizers (e.g., Nitric Acid) as anilines are combustible and can react violently.
-
Decontamination: Wipe surfaces with weak acid (e.g., 1% HCl) to neutralize the basic piperazine, followed by detergent water.
References
-
National Institutes of Health (NIH). (2025). Methemoglobinemia - StatPearls. Retrieved from [Link]
-
New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Cleveland Clinic. (2022). Methemoglobinemia: Symptoms, Causes & Treatment. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




